molecular formula C23H26N2O8 B12773368 CZ-48 trihydrate CAS No. 1147090-70-7

CZ-48 trihydrate

Cat. No.: B12773368
CAS No.: 1147090-70-7
M. Wt: 458.5 g/mol
InChI Key: IYMREUZGKUWKHF-AQUVTFJZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CZ-48 trihydrate involves the modification of nicotinamide mononucleotide (NMN)The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and water, with the compound being soluble in both . The synthesis process may require ultrasonic assistance to ensure proper solubility and reaction completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The compound is typically stored under nitrogen at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

CZ-48 trihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as DMSO and water. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives and analogs of the original compound. These products can exhibit different biological activities and properties, making them useful for further research and applications .

Properties

CAS No.

1147090-70-7

Molecular Formula

C23H26N2O8

Molecular Weight

458.5 g/mol

IUPAC Name

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] propanoate;trihydrate

InChI

InChI=1S/C23H20N2O5.3H2O/c1-3-19(26)30-23(4-2)16-10-18-20-14(9-13-7-5-6-8-17(13)24-20)11-25(18)21(27)15(16)12-29-22(23)28;;;/h5-10H,3-4,11-12H2,1-2H3;3*1H2/t23-;;;/m0.../s1

InChI Key

IYMREUZGKUWKHF-AQUVTFJZSA-N

Isomeric SMILES

CCC(=O)O[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)CC.O.O.O

Canonical SMILES

CCC(=O)OC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)CC.O.O.O

Origin of Product

United States

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